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molecular formula C7H7NO2 B1197823 O-Benzoylhydroxylamine CAS No. 54495-98-6

O-Benzoylhydroxylamine

Cat. No. B1197823
M. Wt: 137.14 g/mol
InChI Key: XXXHSQBVHSJQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294737

Procedure details

Phenylacetylene is subject to 1) hydroxymethylation followed by 2) Lindlar reduction to yield cis-cinnamyl alcohol. ##STR6## 3) The cis-cinnamyl alcohol is subjected to the titanium-catalyzed epoxidation process to yield (2S,3R)-epoxy alcohol. ##STR7## 4) This epoxy alcohol is oxidized with RuCl3 and NaIO4, and 5) the reaction product converted to the methyl ester of the epoxide with ethereal diazomethane. 6) This methyl ester of the epoxide is transformed into the desired hydroxyazide by epoxide cleavage using azidotrimethylsilane and a catalytic amount of zinc chloride followed by acid hydrolysis. ##STR8## 7) The hydroxy azide is transformed into azido benzoate and hydrogenated in methanol to produce amino benzoate. 8) The amino benzoate is rearranged to give the product. ##STR9## Modifications in this method have also been described by Denis, J. N. et al., "An Improved Synthesis of the Taxol Side Chain and of RP56976", J. Org. Chem 55, 1957-1959 (1990).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hydroxy azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
azido benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
hydroxyazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
O(O)O.[N+](=C)=[N-].ON=[N+]=[N-].N([Si](C)(C)C)=[N+]=[N-].[C:18]([O:26][N:27]=[N+]=[N-])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CO.[Cl-].[Zn+2].[Cl-]>[C:18]([O:26][NH2:27])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)O
Step Two
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])[Si](C)(C)C
Step Four
Name
hydroxy azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=[N+]=[N-]
Step Five
Name
azido benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)ON=[N+]=[N-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Eight
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Thirteen
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
hydroxyazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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